molecular formula C7H9ClF2N2 B6165301 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride CAS No. 1314907-15-7

2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6165301
CAS No.: 1314907-15-7
M. Wt: 194.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl. It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring and an ethanamine group at the 4th position. This compound is commonly used in pharmaceutical research and development due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoropyridine.

    Nucleophilic Substitution: The 3,5-difluoropyridine undergoes nucleophilic substitution with an appropriate ethanamine derivative under controlled conditions.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Scientific Research Applications

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine hydrochloride
  • 2-(3,5-Dibromopyridin-4-yl)ethan-1-amine hydrochloride

Comparison:

Properties

CAS No.

1314907-15-7

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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